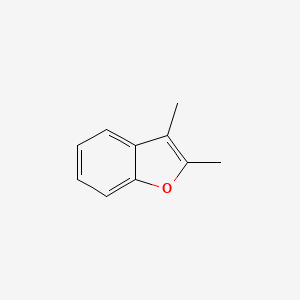

2,3-Dimethylbenzofuran

Descripción

Overview of Benzofuran (B130515) Class in Chemical Literature

Benzofuran is a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring. rsc.orgwisdomlib.orgontosight.ai Derivatives of this core structure are widespread in nature and are also synthetically produced. rsc.orgnih.gov The benzofuran scaffold is of significant interest in medicinal chemistry, as its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. rsc.orgwisdomlib.orgnih.gov Their diverse biological functions make them valuable building blocks for the design and development of new therapeutic agents. nih.gov

Significance of 2,3-Dimethylbenzofuran within Benzofuran Derivatives

This compound is a distinct member of the benzofuran class, characterized by methyl groups at the second and third positions of the furan ring. nih.govfoodb.cahmdb.ca This substitution pattern influences its chemical reactivity and biological interactions. The compound is recognized as a high-purity biochemical reagent used in life sciences research. targetmol.com It also serves as a versatile chemical intermediate for synthesizing a range of other compounds, including certain agrochemicals like pesticides and herbicides, as well as various pharmaceuticals. ontosight.aiontosight.ai

Historical Context of this compound Research

While a detailed historical timeline of its discovery is not extensively documented, research on this compound and its derivatives has been noted in chemical literature for a considerable period. oup.comoup.com Academic publications have explored its synthesis and reactivity, indicating sustained scientific interest. However, it has been noted that the volume of published articles focusing specifically on this compound remains relatively small. foodb.ca

Current Research Trends and Future Directions for this compound

Contemporary research is actively exploring the functionalization of this compound to create novel derivatives with specific properties. oup.com Studies include the synthesis of nitro, amino, and acetamino derivatives and the investigation of their subsequent reactions. oup.com The use of this compound as a foundational structure for more complex molecules and pharmaceutical intermediates is a key area of focus. ontosight.aiontosight.ai Concurrently, toxicological studies are underway to understand the metabolic fate of the furan moiety, which is suspected of forming reactive intermediates. who.int

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBXXWTZWLALGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063191 | |

| Record name | Benzofuran, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to yellow liquid; Nutty spicy aroma | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

101.00 to 102.00 °C. @ 19.00 mm Hg | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble in fats, Soluble (in ethanol) | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.031-1.037 | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3782-00-1 | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3782-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003782001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzofuran, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH41K1QPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dimethylbenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Synthetic Methodologies of 2,3 Dimethylbenzofuran and Its Derivatives

Established Synthetic Routes for 2,3-Dimethylbenzofuran

Reaction of Phenols with Ketones/Aldehydes Followed by Reduction and Cyclization

A foundational approach to benzofuran (B130515) synthesis involves the reaction of phenols with ketones or aldehydes under acidic conditions, followed by reduction and cyclization steps. ontosight.ai For the synthesis of this compound, this would typically involve the reaction of a suitable phenol (B47542) with 2-butanone. The initial acid-catalyzed reaction forms an intermediate that can then be cyclized to form the benzofuran ring. While this method is a classical approach, challenges can include controlling regioselectivity, especially with substituted phenols, and the potential for over-oxidation of the hydroxyl group.

A related one-step method for synthesizing benzofurans involves the reaction of phenols with α-haloketones. nih.govmdpi.com For instance, 2,3-dimethylnaphtho[1,2-b]furan has been synthesized from the corresponding naphthol and 3-chloro-2-butanone, promoted by titanium tetrachloride. This process combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration in a single step, offering high regioselectivity and good yields. nih.govmdpi.com

| Phenol/Naphthol | Ketone | Catalyst/Promoter | Product | Yield (%) | Reference |

| 1-Naphthol | 3-Chloro-2-butanone | TiCl4 | 2,3-Dimethylnaphtho[1,2-b]furan | 71 | nih.govmdpi.com |

Intramolecular Cyclization of Ketoesters in the Presence of Low-Valent Titanium

Low-valent titanium reagents, often generated in situ from titanium chlorides like TiCl₃ or TiCl₄ with a reducing agent (e.g., zinc powder, LiAlH₄), are powerful tools for reductive coupling reactions. researchgate.net This methodology has been successfully applied to the synthesis of benzofurans through the intramolecular cyclization of ketoesters. ajol.info Ketoesters derived from the acylation of o-hydroxyacetophenone with various acid chlorides can undergo intramolecular cyclization in the presence of low-valent titanium to produce benzofurans in good yields. ajol.info A significant advantage of this method is that the reduction of the titanium species and the cyclization of the ketoester can occur simultaneously, simplifying the procedure. ajol.info This approach is particularly effective for creating highly substituted benzofurans. ajol.info

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Ketoester from o-hydroxyacetophenone | TiCl₃, Zn | Refluxing THF | Substituted Benzofuran | Good |

Tandem Claisen Rearrangement-Cyclization of Aryl Methallyl Ethers

The Claisen rearrangement is a versatile nsc.runsc.ru-sigmatropic rearrangement that has been widely used in the synthesis of benzofuran derivatives. rsc.orgwikipedia.org A tandem Claisen rearrangement-cyclization of aryl methallyl ethers provides a direct route to 2,3-dihydro-2,2-dimethylbenzofuran (B1214742) derivatives. researchgate.net This reaction can be catalyzed by Lewis acids such as aluminum chloride at low temperatures. researchgate.net More recently, gold(I) catalysts, such as PPh₃AuOTf, have been shown to effectively mediate this tandem process, allowing for the one-pot synthesis of dihydrobenzofurans from aryl allyl ethers. uchicago.edu The reaction proceeds through an initial Claisen rearrangement to form an ortho-allyl phenol intermediate, which then undergoes intramolecular cyclization. uchicago.edu

| Substrate | Catalyst | Conditions | Product |

| Aryl methallyl ether | Aluminum chloride | -70 °C | 2,3-Dihydro-2,2-dimethylbenzofuran derivative |

| Aryl allyl ether | PPh₃AuOTf | 80 °C, Toluene (B28343) | Dihydrobenzofuran derivative |

Fries Rearrangement of Benzoyloxy-2,3-dimethylbenzofurans

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.org This reaction has been utilized in the synthesis of functionalized 2,3-dimethylbenzofurans. oup.comoup.com Specifically, the Fries rearrangement of bz-benzoyloxy-2,3-dimethylbenzofurans, when heated with aluminum chloride, yields the corresponding o-hydroxy ketones. oup.comoup.com These resulting ketones can then be converted into other derivatives. oup.comoup.com The reaction conditions, particularly the temperature, can influence the regioselectivity, favoring either ortho or para acylation. wikipedia.org

| Substrate | Catalyst | Temperature | Product | Reference |

| 4-Benzoyloxy-2,3-dimethylbenzofuran | AlCl₃ | 120-130 °C | 5-Benzoyl-4-hydroxy-2,3-dimethylbenzofuran | oup.comoup.com |

| 5-Benzoyloxy-2,3-dimethylbenzofuran | AlCl₃ | 120-130 °C | 6-Benzoyl-5-hydroxy-2,3-dimethylbenzofuran | oup.comoup.com |

| 6-Benzoyloxy-2,3-dimethylbenzofuran | AlCl₃ | 120-130 °C | 5-Benzoyl-6-hydroxy-2,3-dimethylbenzofuran | oup.comoup.com |

| 7-Benzoyloxy-2,3-dimethylbenzofuran | AlCl₃ | 120-130 °C | 6-Benzoyl-7-hydroxy-2,3-dimethylbenzofuran | oup.comoup.com |

Iridium-Catalyzed Dehydrogenative Annulation from 2-Methylphenols and Ethylene (B1197577)

A modern and efficient approach to 2-methylbenzofurans involves an iridium-catalyzed dehydrogenative annulation reaction. nih.govreactiondigest.com This method allows for the direct conversion of o-cresol (B1677501) and other 2-methylphenols to 2-methylbenzofurans using an iridium catalyst under an ethylene atmosphere. nih.govreactiondigest.com The reaction proceeds through the selective formation of a C-C bond at the benzylic C(sp³)-H bond of the 2-methylphenol with ethylene, followed by a C-O bond-forming annulation, dehydrogenation, and double bond migration steps. nih.govreactiondigest.com This innovative strategy provides direct access to the benzofuran core from simple starting materials. kit.ac.jpfigshare.com

Synthesis from 2,6-Disubstituted Phenols and Alkynyl Sulfoxides

An unusual and effective synthesis of highly substituted benzofurans has been developed using 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.orgrsc.org This reaction proceeds via a charge-accelerated nsc.runsc.ru-sigmatropic rearrangement followed by substituent migration. rsc.org The use of triflic anhydride (B1165640) as an activator for the alkynyl sulfoxide (B87167) is crucial for the reaction's success, especially when synthesizing 2-sulfanylbenzofurans. nih.gov This method allows for the preparation of a wide range of multi-substituted and even fully substituted benzofurans, showcasing its versatility and applicability in constructing complex benzofuran structures. rsc.orgrsc.org For example, the reaction of 2,6-dimethylphenol (B121312) with an alkynyl sulfoxide in the presence of trifluoroacetic anhydride (TFAA) leads to the formation of 4,7-dimethyl-substituted benzofuran. researchgate.net

| Phenol | Alkynyl Sulfoxide | Activator | Product | Reference |

| 2,6-Dimethylphenol | Alkynyl sulfoxide | TFAA | 4,7-Dimethyl-substituted benzofuran | researchgate.net |

| Phenol | Various alkynyl sulfoxides | Triflic anhydride | 2-Sulfanylbenzofurans | nih.gov |

| 2,3,5,6-Tetramethylphenol | Alkynyl sulfoxide | TFAA | Fully substituted benzofuran | rsc.orgrsc.org |

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the preparation of this compound and its derivatives. These novel approaches often focus on the use of innovative catalytic systems, green chemistry principles, and the asymmetric synthesis of chiral derivatives.

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of this compound. One notable approach involves the use of calcium carbide as a readily available and easy-to-handle acetylene (B1199291) source for the construction of the methyl-substituted benzofuran ring. researchgate.netacs.org This method, catalyzed by cuprous chloride, provides a satisfactory yield of 2,3-dimethylbenzofurans from salicylaldehyde (B1680747) p-tosylhydrazones or 2-hydroxyacetophenone (B1195853) p-tosylhydrazones. researchgate.netacs.org The key advantages of this protocol include its simple workup procedure and the use of a less hazardous acetylene source. researchgate.netacs.org

Another green approach involves the cyclodehydration of α-aryloxy ketones using an Iridium(III) catalyst to produce multisubstituted benzofurans. organic-chemistry.org This method offers an efficient route to the desired products under relatively mild conditions.

The development of novel catalytic systems has been instrumental in improving the efficiency and selectivity of this compound synthesis. For instance, a one-step regioselective synthesis from phenols and α-haloketones has been achieved using titanium tetrachloride as a catalyst. mdpi.com This method proceeds via a Friedel–Crafts type intermediate followed by intramolecular cyclodehydration. mdpi.com

Palladium-catalyzed reactions have also proven to be highly effective. A novel two-step synthesis of 2-hydroxymethylbenzofurans and 2-alkoxymethylbenzofurans begins with the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. researchgate.net This is followed by an acid-catalyzed isomerization or allylic nucleophilic substitution. researchgate.net Furthermore, palladium in combination with a Group VIII transition metal has been utilized as a catalyst system for preparing 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064). google.com

Copper-catalyzed reactions also feature prominently. Cuprous chloride is used in the synthesis of 2,3-dimethylbenzofurans from calcium carbide and salicylaldehyde p-tosylhydrazones. researchgate.netacs.org Additionally, CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters provides a domino transformation to yield 2,3-disubstituted benzofurans. organic-chemistry.org

Recent research has also explored the use of Lewis acid catalysts, such as BF3, in the dehydrative cycloaddition reaction of benzoquinones with stilbene (B7821643) oxides to afford 2,3-diaryl-5-hydroxybenzofurans. researchgate.net

A summary of various catalytic systems is presented in the table below:

| Catalyst | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Titanium Tetrachloride | Phenols and α-haloketones | This compound | One-step, regioselective | mdpi.com |

| Cuprous Chloride | Salicylaldehyde p-tosylhydrazones and Calcium Carbide | 2,3-Dimethylbenzofurans | Uses readily available acetylene source, simple workup | researchgate.netacs.org |

| Palladium(II) salts | 2-(1-Hydroxyprop-2-ynyl)phenols | 2-Hydroxymethylbenzofurans and 2-alkoxymethylbenzofurans | Two-step process involving cycloisomerization | researchgate.net |

| Iridium(III) complex | α-Aryloxy ketones | Multisubstituted benzofurans | Efficient cyclodehydration | organic-chemistry.org |

| Copper(I) Iodide | 1-Bromo-2-iodobenzenes and β-keto esters | 2,3-Disubstituted benzofurans | Domino C-C and C-O bond formation | organic-chemistry.org |

| Boron Trifluoride (BF3) | Benzoquinones and stilbene oxides | 2,3-Diaryl-5-hydroxybenzofurans | Lewis acid mediated dehydrative cycloaddition | researchgate.net |

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry and materials science. york.ac.uk In the context of this compound derivatives, asymmetric synthesis aims to control the stereochemistry of the final product. york.ac.uk

A significant development in this area is the highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides to access chiral 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov This method utilizes a Cinchona alkaloid as a chiral leaving group, leading to high enantiomeric ratios. nih.gov

Another approach involves the asymmetric reduction of a ketone precursor. For example, the synthesis of (S)-bufuralol, a chiral benzofuran derivative, has been achieved with high enantiomeric excess through the reduction of 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanone using (−)-B-chlorodiisopinocampheylborane as a key step. researchgate.net Asymmetric transfer hydrogenation (ATH) has also been shown to be an excellent method for the highly enantioselective reduction of various benzofuryl ketones. researchgate.net

Organocatalytic cycloaddition and cyclization reactions are also emerging as powerful tools for the asymmetric synthesis of axially chiral molecules, including those with a benzofuran core. mdpi.com

| Method | Key Reagents/Catalysts | Product Type | Key Features | Reference |

| [4+1] Annulation | Ammonium ylides, o-quinone methides, Cinchona alkaloid | Chiral 2,3-dihydrobenzofurans | Highly enantio- and diastereoselective | nih.gov |

| Asymmetric Reduction | (−)-B-chlorodiisopinocampheylborane | Chiral β-amino alcohols | High enantiomeric excess | researchgate.net |

| Asymmetric Transfer Hydrogenation | RhCl(R,R)-TsDPEN | Chiral 1,2-diol monosulfonates and β-amino alcohols | High yields and enantioselectivities | researchgate.net |

| Organocatalytic Cycloaddition | Chiral Phosphoric Acid | Axially chiral biaryls | Central-to-axial chirality conversion | mdpi.com |

Catalytic Systems for Efficient this compound Formation

Precursor Chemistry and Intermediate Analysis in this compound Synthesis

The nature of the precursors and the identification of reaction intermediates are crucial for understanding and optimizing the synthesis of this compound. A common precursor strategy involves the use of substituted phenols and ketones. For instance, 3-(m- and p-nitrophenoxy)butanones can undergo cyclo-dehydration to yield 2,3-dimethyl-4- and -5-nitrobenzofurans. oup.com Similarly, 3-(p-, m-, and o-acetaminophenoxy)butanones can be cyclized to the corresponding acetaminobenzofurans. oup.com

In the titanium tetrachloride-catalyzed synthesis, a Friedel–Crafts type intermediate is proposed. mdpi.com The reaction of an oxy-allyl cation with a phenol initially forms an intermediate which then undergoes intramolecular cyclodehydration. mdpi.com

The synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol involves the initial reaction of catechol with isobutyraldehyde (B47883) to form 2-isopropyl-1,3-benzodioxole, which serves as a key intermediate. google.com

Analysis of the reaction between 2,5-dichloroquinone and pyrrolidine (B122466) has shown the formation of products arising from both C-2 and C-3 attack, indicating the presence of multiple reactive intermediates. uni-muenchen.de

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is fundamental to controlling the outcome of synthetic transformations. For the synthesis of this compound, mechanistic studies have shed light on the intricate pathways involved.

Intramolecular cyclization is a common strategy for forming the benzofuran ring. The cyclo-dehydration of 3-(aryloxy)butanones using polyphosphoric acid or sulfuric acid is a classic example. oup.com

A proposed mechanism for the BF3-mediated reaction of benzoquinones with stilbene oxides suggests that the stilbene oxide is first converted to a phenonium ion. researchgate.net This key intermediate then undergoes nucleophilic attack by the benzoquinone or hydroquinone, followed by a dehydrative intramolecular cyclization to form the benzofuran ring. researchgate.net

In the electrochemical synthesis of N-heterocycles, which shares mechanistic parallels with benzofuran synthesis, intramolecular C-H amination has been proposed to proceed via an intramolecular oxidative cyclization mechanism. nih.gov This involves a two-electron oxidation followed by deprotonation and cyclization. nih.gov

Furthermore, the reaction of 2,3-dimethylene-2,3-dihydrofuran has been studied, revealing a stepwise dimerization mechanism involving a diradical intermediate. osti.gov While not a direct synthesis of this compound, these studies on related furan (B31954) systems provide valuable mechanistic insights into cyclization and dimerization processes. osti.gov

Mechanistic Investigations of Iridium-Catalyzed Annulation

Iridium catalysis has emerged as a powerful tool for the synthesis of benzofurans. Mechanistic studies have provided valuable insights into these transformations. For instance, the iridium-catalyzed dehydrogenative annulation of 2-methylphenols with ethylene proceeds through an initial selective C-C bond formation at the benzylic C(sp³)-H bond, followed by C-O bond-forming annulation, dehydrogenation, and double bond migration. nih.gov

In other iridium-catalyzed reactions, such as the annulation of benzamides with cyclopropanols, the mechanism involves a sequential C-H/C-C cleavage and C-C/C-N bond formation. organic-chemistry.org Detailed studies, including the isolation and analysis of catalytic intermediates, support an Ir(III)/Ir(I) catalytic cycle in certain electrooxidative iridium-catalyzed C-H activation and annulation reactions. rsc.org These investigations are crucial for optimizing reaction conditions and expanding the substrate scope.

A proposed mechanism for the iridium-catalyzed synthesis of substituted benzofurans involves the cyclodehydration of α-aryloxy ketones. organic-chemistry.org The presence of a cationic iridium complex, often in conjunction with a copper co-catalyst, facilitates the transformation at ambient temperatures. organic-chemistry.org The reaction of phenols with diols, catalyzed by a cationic Ru-H complex, can also lead to benzofuran derivatives through a dehydrative C-H alkenylation and annulation process. organic-chemistry.org

The following table summarizes key aspects of iridium-catalyzed annulation reactions for benzofuran synthesis.

| Catalyst System | Reactants | Key Mechanistic Steps | Reference |

| [CpIrCl₂]₂ / AgSbF₆ / Cu(OAc)₂ | α-Aryloxy ketones | Cyclodehydration | organic-chemistry.org |

| Ir/DTBE-DPPE | 2-Methylphenols, Ethylene | Benzylic C-H activation, C-O annulation, Dehydrogenation | nih.gov |

| [CpIrCl₂]₂ / KOAc / Cu(OAc)₂ | Benzamides, Cyclopropanols | C-H/C-C cleavage, C-C/C-N formation | organic-chemistry.org |

| Ir(III) complex | Pyridine-directed olefins, Alkynes | Electrooxidative C-H activation, Annulation, Ir(III)/Ir(I) cycle | rsc.org |

Mechanistic Insights into Substituent Migration in Benzofuran Synthesis

An intriguing aspect of benzofuran synthesis is the occurrence of substituent migration under certain reaction conditions. This phenomenon has been observed in the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.orgrsc.org The proposed mechanism involves a charge-accelerated nii.ac.jpnii.ac.jp-sigmatropic rearrangement followed by substituent migration. rsc.org

The reaction is initiated by the electrophilic activation of the alkynyl sulfoxide with an activating agent like trifluoroacetic anhydride (TFAA), forming a sulfonium (B1226848) intermediate. rsc.orgmedium.com This is followed by a substitution reaction with the phenol and a charge-accelerated nii.ac.jpnii.ac.jp-sigmatropic rearrangement of the resulting aryloxysulfonium intermediate. rsc.org This rearrangement leads to a dearomatized intermediate, and subsequent substituent migration and deprotonation yield the highly substituted benzofuran. rsc.org

For example, the reaction of o-cresol with an alkynyl sulfoxide and TFAA yields not only the expected 7-methyl-substituted benzofuran but also the 4-methyl-substituted isomer, indicating a migration of the methyl group. medium.comresearchgate.net This unusual migration of substituents on the aromatic ring provides a valuable method for preparing highly substituted arenes that might be difficult to access through other synthetic routes. rsc.orgresearchgate.net

The table below outlines the key steps in the proposed mechanism for substituent migration.

| Step | Description | Key Intermediates | Reference |

| 1 | Electrophilic activation of alkynyl sulfoxide | Sulfonium intermediate | rsc.orgmedium.com |

| 2 | Substitution with phenol | Aryloxysulfonium intermediate | rsc.org |

| 3 | Charge-accelerated nii.ac.jpnii.ac.jp-sigmatropic rearrangement | Dearomatized intermediate | rsc.org |

| 4 | Substituent migration and deprotonation | Highly substituted benzofuran | rsc.orgmedium.comresearchgate.net |

Yield Optimization and Scalability of this compound Synthesis

Optimizing the yield and ensuring the scalability of synthetic routes are critical for the practical application of this compound. Various factors, including the choice of catalyst, solvent, temperature, and reaction time, can significantly influence the outcome of the synthesis.

For instance, in the acid-catalyzed cyclization to form the benzofuran core, parameters such as a temperature of 80–100°C, a catalyst like H₂SO₄ (10 mol%), and a solvent like toluene have been identified as optimal for maximizing the yield. Continuous flow reactor systems offer a potential strategy for industrial-scale production by allowing precise control over reaction parameters and minimizing side reactions.

In the context of iridium-catalyzed reactions, the choice of ligand can have a profound effect on both yield and enantioselectivity. nii.ac.jp For example, in the asymmetric cyclization of cinnamyloxy ether, ligands such as (R)-binap, Segphos, and difluorphos (B3069624) have been shown to influence the reaction's efficiency. nii.ac.jp The addition of co-catalysts or additives can also enhance the yield. nii.ac.jp

Large-scale synthesis has been demonstrated for related benzofuranones, where purification by flash column chromatography yielded the product in good amounts. nsf.gov The development of one-pot procedures, such as the palladium-catalyzed synthesis from phenols and propiolate, also contributes to the efficiency and scalability of benzofuran synthesis. mdpi.com

The following table presents a comparison of different synthetic methods and their reported yields for benzofuran derivatives.

| Method | Catalyst/Reagent | Yield (%) | Reference |

| Acid-Catalyzed Cyclization | H₂SO₄ | 65-75 | |

| Iridium-Catalyzed Hydrogen Transfer | [IrCp*Cl₂]₂ | up to 92 | organic-chemistry.org |

| Palladium-Catalyzed Annulation | Pd(OAc)₂/PPh₃ | Good yields | mdpi.com |

| Titanium-Promoted Cyclodehydration | TiCl₄ | Moderate to excellent | mdpi.com |

| Copper-Catalyzed Domino Reaction | CuI | Good to high | rsc.org |

Purification Techniques for Synthesized this compound

After the synthesis of this compound, purification is a crucial step to isolate the compound in a high state of purity. Common purification techniques include distillation, crystallization, and chromatography. oup.com

Flash column chromatography is a widely used method for the purification of benzofuran derivatives. rsc.org Silica (B1680970) gel is a common stationary phase, and the eluent is typically a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381). researchgate.net The choice of eluent composition is critical for achieving good separation.

In some cases, a combination of techniques is employed. For example, a product might be purified by column chromatography followed by extraction to remove any remaining impurities. researchgate.net For solid products, recrystallization from a suitable solvent system, such as benzene-petroleum, can be an effective purification method. prepchem.com

The purity of the final product is often assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For volatile compounds like this compound, distillation under reduced pressure can be an effective purification method.

The table below summarizes common purification techniques used for benzofuran derivatives.

| Technique | Stationary/Mobile Phase or Conditions | Typical Application | Reference |

| Flash Column Chromatography | Silica gel, Ethyl acetate/Hexane | Separation of reaction mixtures | rsc.orgresearchgate.net |

| Recrystallization | Benzene-petroleum | Purification of solid products | prepchem.com |

| Distillation | Reduced pressure | Purification of volatile liquids | |

| Extraction | Ethyl acetate, 1M HCl | Removal of acidic/basic impurities | researchgate.net |

Reactivity and Reaction Mechanisms of 2,3 Dimethylbenzofuran

Electrophilic Aromatic Substitution Reactions

The benzofuran (B130515) ring system of 2,3-dimethylbenzofuran is susceptible to electrophilic attack, leading to substitution on the benzene (B151609) portion of the molecule. The position of substitution is influenced by the directing effects of the fused furan (B31954) ring and the methyl groups.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. oup.commnstate.edu The reaction of this compound with such agents leads to the formation of nitro-2,3-dimethylbenzofurans. oup.com

Halogenation: Bromination of this compound with bromine or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane (B109758) can lead to the selective bromination at the 7-position, yielding 7-bromo-2,3-dimethylbenzofuran. evitachem.com Chlorination and bromination can also result in side-chain substitution, with 3-halomethyl-2-methylbenzofuran forming via a heterolytic mechanism and 2-halomethyl-3-methylbenzofuran through a free-radical mechanism. rsc.org

Friedel-Crafts Reactions:

Acylation: The acetylation of this compound with acetic anhydride (B1165640) and tin(IV) chloride in 1,2-dichloroethane (B1671644) primarily yields 6-acetyl-2,3-dimethylbenzofuran. rsc.org A minor product, 2-acetyl-3-ethylbenzofuran, is also formed through a "non-conventional" electrophilic substitution involving rearrangement. rsc.org

Alkylation: Friedel-Crafts alkylation of acetyl and methoxycarbonyl derivatives of this compound with n- or iso-propyl bromide and aluminum chloride results in isopropylation. For 5-substituted derivatives, isopropylation occurs at the 7-position, while for 6-substituted derivatives, it occurs at the 4-position. oup.com

Table 1: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-2,3-dimethylbenzofurans | oup.com |

| Bromination | Br₂ or NBS, CH₂Cl₂ | 7-Bromo-2,3-dimethylbenzofuran | evitachem.com |

| Side-Chain Chlorination/Bromination (Heterolytic) | Cl₂ or Br₂ | 3-Halomethyl-2-methylbenzofuran | rsc.org |

| Side-Chain Chlorination/Bromination (Free-Radical) | Cl₂ or Br₂ | 2-Halomethyl-3-methylbenzofuran | rsc.org |

| Friedel-Crafts Acylation | Ac₂O, SnCl₄, C₂H₄Cl₂ | 6-Acetyl-2,3-dimethylbenzofuran | rsc.org |

| Friedel-Crafts Alkylation | n- or iso-PrBr, AlCl₃ | Isopropylated derivatives | oup.com |

Nucleophilic Reactions and Ring-Opening Studies

While the aromatic benzene ring is generally unreactive towards nucleophiles, the furan ring can undergo nucleophilic attack, particularly under conditions that promote ring opening. The presence of the bromine atom in 7-bromo-2,3-dimethyl-1-benzofuran (B8678271) allows for nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles like amines, thiols, and alkoxides. evitachem.com

Studies have shown that furan derivatives can undergo ring-opening to form reactive dicarbonyl intermediates, a process that is of toxicological concern. who.intinchem.org

Oxidation Reactions of the Furan Ring and Benzene Moiety

The this compound molecule has two moieties susceptible to oxidation: the electron-rich furan ring and the benzene ring. Oxidation can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation of the benzylic position can form ketones or carboxylic acids. evitachem.com

Epoxidation Reactions, including with Dioxirane Compounds

The 2,3-double bond of the furan ring is particularly susceptible to epoxidation. Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), are powerful and selective oxidizing agents for this transformation. royalsocietypublishing.orgwikipedia.org The reaction of 2,3-dimethylbenzofurans with dimethyldioxirane at low temperatures yields labile epoxides. researchgate.netresearchgate.net These epoxides can be characterized at subambient temperatures but are prone to rearrange into quinone methides upon warming. researchgate.netchemistry-chemists.com The epoxidation is believed to proceed through a concerted oxygen transfer via a spiro transition state. wikipedia.org

Table 2: Epoxidation of Substituted 2,3-Dimethylbenzofurans with Dimethyldioxirane

| Substrate | Product(s) | Observations | Reference |

|---|---|---|---|

| Chloro- and methyl-substituted 2,3-dimethylbenzofurans | Corresponding epoxides | Labile, characterized by NMR at low temperatures | researchgate.net |

| This compound (unsubstituted) | Epoxide and quinone methide | Epoxide rearranges to quinone methide | researchgate.netchemistry-chemists.com |

Reduction Chemistry of this compound

The reduction of this compound can target either the furan or the benzene ring. Catalytic hydrogenation, for example, can reduce the furan ring to yield the corresponding 2,3-dihydro derivative. smolecule.com In the case of 7-bromo-2,3-dimethyl-1-benzofuran, the bromine atom can be reduced to a hydrogen atom, yielding this compound. evitachem.com

Rearrangement Reactions Involving the this compound Core

The this compound scaffold can undergo various rearrangement reactions, often initiated by other chemical transformations.

Fries Rearrangement of Benzoyloxy-2,3-dimethylbenzofurans

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. organic-chemistry.org In the context of this compound, the Fries rearrangement of bz-benzoyloxy-2,3-dimethylbenzofurans (where 'bz' refers to the benzene ring) has been studied. oup.comoup.com The reaction of 4-, 5-, 6-, and 7-benzoyloxy-2,3-dimethylbenzofurans with aluminum chloride at elevated temperatures yields primarily the corresponding ortho-hydroxy benzoyl derivatives. oup.comresearchgate.net

For example, the Fries rearrangement of 4-benzoyloxy-2,3-dimethylbenzofuran gives 5-benzoyl-4-hydroxy-2,3-dimethylbenzofuran as the major product, along with a smaller amount of the 7-benzoyl isomer. oup.com

Table 3: Fries Rearrangement of Benzoyloxy-2,3-dimethylbenzofurans

| Starting Material | Major Product | Minor Product(s) | Reference |

|---|---|---|---|

| 4-Benzoyloxy-2,3-dimethylbenzofuran | 5-Benzoyl-4-hydroxy-2,3-dimethylbenzofuran | 7-Benzoyl-4-hydroxy-2,3-dimethylbenzofuran | oup.com |

| 5-Benzoyloxy-2,3-dimethylbenzofuran | 6-Benzoyl-5-hydroxy-2,3-dimethylbenzofuran | - | oup.com |

| 6-Benzoyloxy-2,3-dimethylbenzofuran | 5-Benzoyl-6-hydroxy-2,3-dimethylbenzofuran | - | oup.com |

| 7-Benzoyloxy-2,3-dimethylbenzofuran | 6-Benzoyl-7-hydroxy-2,3-dimethylbenzofuran | 5-Benzoyl-7-hydroxy-2,3-dimethylbenzofuran | oup.com |

Metal-Catalyzed Transformations of this compound

The benzofuran core, including its 2,3-dimethyl derivative, is a prominent target in synthetic chemistry, with metal-catalyzed reactions offering powerful tools for its formation and functionalization. While many methods focus on the synthesis of the 2,3-disubstituted benzofuran ring system, several catalytic transformations have been applied directly to pre-formed scaffolds like this compound.

Palladium, rhodium, ruthenium, gold, and copper are among the most frequently employed metals for catalyzing reactions involving the benzofuran framework. nih.govrsc.org Palladium, in particular, is widely used for C-H activation and cross-coupling reactions to create 2-arylbenzofurans and other derivatives. mdpi.com For instance, palladium-catalyzed oxidative annulations of phenols with alkenylcarboxylic acids can yield 2,3-dialkylbenzofurans. nih.govnih.gov A proposed mechanism for such syntheses involves the formation of a phenanthroline-palladium(II) complex, which coordinates to the phenol (B47542). nih.gov This is followed by the insertion of an α,β-unsaturated carboxylic acid and subsequent decarboxylation to form a Pd-allyl intermediate that cyclizes and undergoes β-hydride elimination to yield the benzofuran product. nih.gov

Rhodium catalysts have been shown to mediate the direct transformation of this compound. One notable example is the dearomative cyclopropanation reaction. doi.org Furthermore, rhodium complexes like [Cp*Rh(III)]²⁺ are known to catalyze the direct amination of arene C-H bonds using azides as the nitrogen source under mild conditions, a transformation potentially applicable to the this compound scaffold. orgsyn.org

Ruthenium-catalyzed reactions, such as the Murai reaction, represent a significant strategy for C-H activation and the formation of new carbon-carbon bonds. wikipedia.org While often used for the synthesis of the core, these principles can be extended to its functionalization. Ruthenium has also been employed in photochemical syntheses of dihydrobenzofuran derivatives via oxidative [3+2] cycloadditions between phenols and alkenes. nih.gov

Gold-catalyzed tandem reactions of o-alkynylphenols with diazo compounds provide another route to 2,3-disubstituted benzofurans, proceeding through vinyl gold and gold carbene intermediates under mild conditions. rsc.org Copper catalysis has also been utilized in the synthesis of 2,3-dimethylbenzofurans from salicylaldehyde (B1680747) p-tosylhydrazones and calcium carbide. researchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| Palladium(II) acetate (B1210297) / Ligand | Phenols + Alkenylcarboxylic acids | 2,3-Dialkylbenzofurans | nih.gov |

| Gold(I) chloride / Silver salt | o-Alkynylphenols + Diazo compounds | 2,3-Disubstituted benzofurans | rsc.org |

| Rhodium(II) complexes | This compound + Diazo compound | Dearomative cyclopropanation product | doi.org |

| Ruthenium complexes | Phenols + Alkenes | Dihydrobenzofuran derivatives | nih.gov |

| Cuprous chloride | Salicylaldehyde p-tosylhydrazones + Calcium carbide | 2,3-Dimethylbenzofurans | researchgate.net |

This table summarizes common metal-catalyzed routes toward substituted benzofurans, including transformations applicable to or resulting in the this compound structure.

Photochemical Reactivity of this compound

The photochemical behavior of this compound and its derivatives has been investigated, revealing pathways to novel and strained heterocyclic systems. A key area of study involves the photo-rearrangement of quinone methides derived from this compound. researchgate.net

The process begins with the epoxidation of chloro- and methyl-substituted 2,3-dimethylbenzofurans using dimethyldioxirane at low temperatures. researchgate.net This yields labile benzofuran epoxides which undergo valence isomerization to form quinone methides. researchgate.net Upon irradiation with light of wavelengths greater than 366 nm, these quinone methides undergo a photochemical [2+2] cycloaddition to afford novel, highly strained 2H-benzoxetes. researchgate.net

Alternatively, irradiation at longer wavelengths (> 400 nm) causes the quinone methides to rearrange via cyclization into a corresponding norcaradiene intermediate. researchgate.net This is followed by ring enlargement to produce benzocycloheptafurans. researchgate.net These products can then undergo thermolysis, leading to xanthenes. researchgate.net

In a different context, the sensitized photooxygenation of related 2-vinylbenzofurans has been studied. Notably, this compound itself shows very little reactivity towards 1,2-cycloaddition of singlet oxygen, indicating a degree of stability under these specific photochemical oxidation conditions. oup.com

| Starting Material | Conditions | Intermediate(s) | Final Product(s) | Reference |

| This compound epoxide | Valence isomerization | Quinone methide | Quinone methide | researchgate.net |

| Quinone methide | Irradiation (λ > 366 nm) | - | 2H-Benzoxete | researchgate.net |

| Quinone methide | Irradiation (λ > 400 nm) | Norcaradiene | Benzocycloheptafuran | researchgate.net |

| Benzocycloheptafuran | Thermolysis | Norcaradiene, Chromene | Xanthene | researchgate.net |

This table outlines the photochemical reaction pathways starting from the epoxide of this compound.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms, transition states, and energy profiles associated with the transformations of this compound and related structures. researchgate.net These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

One significant application of computational analysis is in understanding metal-catalyzed reactions. For example, DFT calculations have been employed to detail the mechanism of ruthenium-catalyzed dehydrative C-H coupling of phenols with aldehydes to form benzofuran derivatives. nih.gov These studies can reveal the turnover-limiting step and rationalize the influence of electronic effects from substituents on the reactants. nih.gov Similarly, DFT calculations have been used to understand the mechanism of rhodium-catalyzed intramolecular trans-bis-silylation reactions, rationalizing the formation of specific adducts. mdpi.com

For derivatives of benzofuran, computational investigations are extensive. Studies on compounds like (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide use DFT with basis sets such as B3LYP/6–311++G(d,p) to perform a range of analyses. researchgate.net These include:

Conformational Analysis: To identify the most stable molecular geometry corresponding to a minimum on the potential energy surface (PES). researchgate.net

Vibrational Analysis: To assign theoretical vibrational modes and compare them with experimental Infrared and Raman spectra, often aided by Potential Energy Distribution (PED) calculations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: To understand chemical reactivity and kinetic stability through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis: To predict sites for electrophilic and nucleophilic attack and to study hydrogen bonding interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and the stability arising from hyperconjugation. researchgate.net

Time-dependent DFT (TD-DFT) is also used to predict electronic absorption spectra (UV-Vis), which can then be compared with experimental data. acs.orgnih.gov These combined experimental and theoretical approaches provide a comprehensive understanding of the structure, reactivity, and electronic properties of benzofuran systems. sioc-journal.cn

| Computational Method | Application/Analysis | Investigated Property | Reference |

| DFT (e.g., B3LYP, PBEPBE) | Geometry Optimization | Stable conformers, bond lengths, angles | researchgate.netnih.gov |

| DFT | Potential Energy Surface (PES) Scan | Conformational stability, energy minima | researchgate.net |

| DFT | Vibrational Frequency Calculation | IR/Raman spectra assignment (with PED) | researchgate.net |

| DFT | Frontier Molecular Orbital (FMO) | Reactivity, HOMO-LUMO energy gap | researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Reactive sites, nucleophilic/electrophilic regions | researchgate.net |

| TD-DFT | Electronic Spectra Simulation | UV-Vis absorption wavelengths | acs.orgnih.gov |

| DFT | Reaction Mechanism Study | Transition states, energy barriers, intermediates | nih.govmdpi.com |

This table highlights the application of various computational methods in the study of benzofuran derivatives.

Spectroscopic Characterization and Analytical Methodologies for 2,3 Dimethylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural confirmation of 2,3-Dimethylbenzofuran. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the two methyl groups. The aromatic protons typically appear as a complex multiplet pattern in the range of δ 7.0–7.5 ppm. The two methyl groups at the C-2 and C-3 positions are magnetically distinct and appear as sharp singlets. The C-2 methyl protons are generally found slightly downfield compared to the C-3 methyl protons due to the influence of the adjacent oxygen atom.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

The proton-decoupled ¹³C NMR spectrum of this compound shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The signals are assigned based on their chemical shifts, which are influenced by their electronic environment. The quaternary carbons (C-2, C-3, C-3a, and C-7a) are readily identifiable. Notably, these non-protonated carbons exhibit long spin-lattice relaxation times (T₁), which may require adjusted experimental parameters to ensure their proper detection. The carbons of the methyl groups appear at the most upfield positions.

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D spectra. libretexts.orgblogspot.comcolumbia.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would show correlations between the methyl protons and their corresponding methyl carbons, as well as between each aromatic proton and its attached aromatic carbon. This confirms which proton is attached to which carbon. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). libretexts.orgblogspot.com This is particularly useful for identifying connections across quaternary carbons. For instance, the protons of the C-2 methyl group would show an HMBC correlation to the C-2, C-3, and C-3a carbons. Similarly, the C-3 methyl protons would correlate to C-2, C-3, and C-3a. The aromatic protons would show correlations to neighboring carbons, helping to piece together the entire molecular structure and unambiguously confirm the connectivity of the benzofuran (B130515) ring system. libretexts.org

¹³C NMR Spectral Analysis

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of this compound and for studying its fragmentation pathways, which aids in its identification.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard and effective method for the separation, identification, and quantification of this compound in various matrices. nih.gov The compound is volatile and thermally stable, making it well-suited for GC analysis. In a GC system, this compound is separated from other components of a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and detected. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification. The Kovats Retention Index, a standardized measure of retention time, has been reported for this compound as 1721.1 on a standard polar column. nih.gov This method is widely used for purity assessment and for detecting the compound in complex samples like essential oils or food products. nih.gov

In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation to produce a characteristic pattern of ions. The unfragmented molecule, the molecular ion (M⁺˙), appears at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 146.19 g/mol . nih.gov

The most prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a highly stable cation at m/z 131. This [M-15]⁺ ion is often the base peak (the most intense peak) in the spectrum due to the stability of the resulting benzofuryl cation. Further fragmentation can occur, but the peaks at m/z 146 and 131 are the most diagnostic for identifying this compound.

Table 3: Key Mass Spectrometry Fragments for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular "fingerprint." For this compound and its derivatives, IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR) methods, is crucial for structural elucidation. cancerresgroup.usresearchgate.net

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a standard method for obtaining high-quality infrared spectra. In the analysis of this compound, spectra are often recorded using the "between salts" technique, where a liquid sample is pressed between two salt plates (e.g., NaCl or KBr) to create a thin film for analysis. nih.gov The presence of the benzofuran core and its substituents gives rise to a series of characteristic absorption bands. For instance, studies on related ketoxime derivatives of benzofuran show characteristic C=C and C=N stretching bands in the 1510–1616 cm⁻¹ region. cancerresgroup.us Derivatives containing a phenolic group exhibit a broad O–H stretching band around 3200 cm⁻¹, while the C–O–C ether linkage within the furan (B31954) ring system typically shows vibrations around 1250 cm⁻¹.

Table 1: Representative FTIR Absorption Bands for Benzofuran Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | General IR Knowledge |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2975-2850 | General IR Knowledge |

| Aromatic C=C | Stretching | 1610-1500 | cancerresgroup.us |

| Furan Ring C-O-C | Asymmetric Stretching | ~1250 |

ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is an IR sampling technique that is particularly advantageous for analyzing liquid and solid samples without extensive preparation. chem-soc.si It works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample. chem-soc.si This technique is well-suited for compounds like this compound and its derivatives. nih.govdoi.org

A significant advantage of ATR-IR is that the penetration depth of the IR beam into the sample is independent of the sample's thickness, which helps to avoid the signal saturation that can occur with highly absorbing samples like those containing water in traditional transmission methods. chem-soc.si This makes ATR-IR a robust method for acquiring reproducible, high-quality spectra. chem-soc.si Publicly available spectral data for this compound includes ATR-IR spectra, confirming its use in the characterization of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound to probe its electronic transitions. The benzofuran ring system constitutes a chromophore that absorbs light in the UV region. The specific wavelengths of maximum absorbance (λmax) and the intensity of absorption are sensitive to the substitution pattern on the aromatic and furan rings.

While specific UV-Vis spectral data for the parent this compound is not detailed in the provided search results, studies on related derivatives confirm the use of this technique. For example, the characterization of (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide involves UV-Vis spectral methods to investigate its electronic properties, often in combination with computational studies. researchgate.net The analysis provides insights into the electronic structure and conjugation within the molecule.

X-ray Crystallography of this compound Derivatives

One study detailed the synthesis and X-ray crystal structure analysis of three aminoalkanol derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064). znaturforsch.com

7-[3-[4-(4-fluorophenyl)-1-piperazinyl]propoxy]-2,3-dihydro-2,2-dimethylbenzofuran (16) and 7-[3-(4-phenyl-1-piperazinyl)propoxy]-2,3-dihydro-2,2-dimethylbenzofuran (18) were found to be isostructural, with only minor differences in their molecular geometries. znaturforsch.com

In all three solved structures, including 7-[3-(4-benzyl-1-piperazinyl)propoxy]-2,3-dihydro-2,2-dimethylbenzofuran (20) , the piperazine (B1678402) ring adopts a stable chair conformation. znaturforsch.com

Another investigation reported the crystal structure of (3-methyl-benzofuran-2-yl)(4-methylphenyl)methanone oxime (H2) . cancerresgroup.us The analysis revealed that the benzofuran ring system is nearly planar, and its mean plane is oriented at a dihedral angle of 41.22(6)° with respect to the attached benzene ring. cancerresgroup.us

Table 2: Selected Crystallographic Data for Benzofuran Derivatives

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Derivative 16 | C₂₃H₂₉FN₂O₂ | Monoclinic | P2₁/c | Piperazine ring in chair conformation. | znaturforsch.com |

| Derivative 18 | C₂₃H₃₀N₂O₂ | Monoclinic | P2₁/c | Isostructural with compound 16. | znaturforsch.com |

| Derivative 20 | C₂₄H₃₂N₂O₂ | Monoclinic | C2/c | Benzyl fragment instead of phenyl. | znaturforsch.com |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, identification, and purity assessment of volatile and semi-volatile organic compounds. For this compound and related substances, gas chromatography is the most prominently used technique.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC), which utilizes narrow-bore capillary columns, provides excellent separation efficiency and is a primary method for analyzing complex mixtures containing benzofuran derivatives and for assessing the purity of synthesized compounds. The technique is frequently coupled with a mass spectrometer (MS) detector, a combination known as HRGC-MS, which allows for definitive identification of the separated components based on their mass spectra and fragmentation patterns. unideb.huresearchgate.net

HRGC-based methods have been developed for the determination of various benzofuran derivatives, such as the phenolic metabolites of carbofuran. nih.gov Furthermore, specialized techniques like chiral capillary gas chromatography have been employed to separate the stereoisomers of aroma-active benzofuran derivatives like wine lactone, demonstrating the high resolving power of modern GC. researchgate.net The Kovats retention index, a value used in gas chromatography to convert retention times into system-independent constants, has been reported for this compound, facilitating its identification across different systems. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for the separation, identification, and purity assessment of this compound and its derivatives. libretexts.orgamherst.edu This method relies on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.

In the analysis of this compound, silica (B1680970) gel (SiO₂) is commonly employed as the stationary phase, often on plates with a fluorescent indicator (F254) to allow for visualization under UV light. doi.orgwiley-vch.de Alumina (Al₂O₃) can also be used as the stationary phase. amherst.edu The separation mechanism is based on the polarity differences between the compounds in the mixture and their interactions with the polar stationary phase. du.ac.in

The choice of the mobile phase, or eluent, is critical for achieving effective separation. A mixture of non-polar and polar solvents is typically used, with the ratio adjusted to optimize the separation. For this compound and its derivatives, common mobile phase systems include mixtures of n-hexane and ethyl acetate (B1210297). wiley-vch.deprepchem.com For instance, a 20:1 mixture of hexanes and ethyl acetate has been successfully used to chromatograph 2,3-dimethyl-5,7-dimethoxybenzofuran. wiley-vch.de Another example involves the use of a 3:1 methylene (B1212753) chloride to hexane (B92381) mixture for the purification of a ketone derivative of 2,3-dihydro-2,2-dimethylbenzofuran (B1214742). prepchem.com

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org A compound with a higher Rf value is less polar and has a lower affinity for the stationary phase, thus traveling further up the plate. libretexts.org Monitoring reactions by TLC allows for the observation of the consumption of starting materials and the appearance of products, each with distinct Rf values. doi.orgualberta.ca Visualization of the separated spots on the TLC plate can be achieved by UV light, or by using staining reagents such as potassium permanganate (B83412) (KMnO₄) or anisaldehyde. wiley-vch.de

Table 1: TLC Parameters for this compound and Derivatives

| Compound | Stationary Phase | Mobile Phase (v/v) | Visualization | Reference |

| Methyl this compound-7-carboxylate | Silica gel | n-hexane:ethyl acetate (5:1) | Not specified | prepchem.com |

| 2,3-Dimethyl-5,7-dimethoxybenzofuran | Silica gel 60 F254 | hexanes:ethyl acetate (20:1) | UV, KMnO₄, anisaldehyde | wiley-vch.de |

| (4-Trifluoromethylsulfonyloxyphenyl)(2,3-dihydro-2,2-dimethylbenzofuran-5-yl) ketone | Not specified | methylene chloride:hexane (3:1) | Not specified | prepchem.com |

Column Chromatography

Column chromatography is a preparative technique used for the purification of this compound and its derivatives from reaction mixtures. kau.edu.sarnlkwc.ac.inlongdom.org This method operates on the same principles of differential adsorption as TLC, but on a larger scale to isolate pure compounds. kau.edu.sacolumn-chromatography.com

The stationary phase, typically silica gel of a specific particle size (e.g., 0.032–0.063 mm), is packed into a glass column. wiley-vch.decolumn-chromatography.com The selection of the eluent is crucial and is often guided by prior TLC analysis to achieve optimal separation. kau.edu.sa A solvent system that provides good separation of spots on a TLC plate is a good starting point for column chromatography. du.ac.in

For the purification of this compound derivatives, a gradient of solvents with increasing polarity is often used to elute the compounds from the column. kau.edu.sa Non-polar compounds will elute first with a less polar solvent, while more polar compounds will require a more polar solvent to be dislodged from the stationary phase. kau.edu.sa

Table 2: Column Chromatography Parameters for this compound Derivatives

| Compound | Stationary Phase | Eluent (v/v) | Reference |

| Methyl this compound-7-carboxylate | Silica gel | n-hexane:ethyl acetate (5:1) | prepchem.com |

| 2,3-Dimethyl-5,7-dimethoxybenzofuran | Silica gel | hexanes:ethyl acetate (20:1) | wiley-vch.de |

| 3,5-Dimethoxy-4-methylphenol | Silica gel | hexanes:ethyl acetate (2:1) | wiley-vch.de |

Advanced Spectroscopic and Analytical Methods

Electrochemical Studies (e.g., DPV, CV, EIS) for Derivatives

Advanced electrochemical techniques such as Differential Pulse Voltammetry (DPV), Cyclic Voltammetry (CV), and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for investigating the redox properties of this compound derivatives. wikipedia.orgossila.comnih.gov These methods provide insights into electron transfer processes, reaction mechanisms, and the electronic properties of molecules.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. ossila.comnih.gov It involves scanning the potential of an electrode linearly with time and measuring the resulting current. biologic.netals-japan.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte and the reversibility of the redox processes. ossila.comals-japan.com For derivatives of this compound, CV can be used to determine their electron-donating or -accepting capabilities, which is crucial for applications in materials science and medicinal chemistry. acs.orgmdpi.org The technique typically employs a three-electrode system consisting of a working electrode, a reference electrode, and a counter electrode. ossila.comals-japan.com

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV for quantitative analysis. wikipedia.orgmaciassensors.com It involves superimposing small pulses of a fixed amplitude on a linear potential ramp. wikipedia.org The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. wikipedia.orgmaciassensors.com This method effectively minimizes the background charging current, leading to enhanced sensitivity and lower detection limits, making it suitable for trace analysis of this compound derivatives. wikipedia.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that measures the impedance of a system over a range of frequencies. nih.govuio.no The data is often presented as a Nyquist plot, which can be modeled using an equivalent electrical circuit to extract information about various electrochemical processes, including charge transfer resistance, double-layer capacitance, and diffusion. nih.govuw.edu.pl For this compound derivatives, EIS can provide detailed information about the kinetics of electron transfer at the electrode-electrolyte interface and the formation of any passivating layers on the electrode surface. nih.govresearchgate.net

Table 3: Electrochemical Techniques and Their Applications to this compound Derivatives

| Technique | Principle | Information Obtained |

| Cyclic Voltammetry (CV) | Measures the current response to a linearly swept potential. biologic.net | Redox potentials, reversibility of electron transfer, reaction mechanisms. ossila.comnih.gov |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep and measures the differential current. wikipedia.org | Quantitative analysis with high sensitivity, low detection limits. wikipedia.orgresearchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of AC frequencies. uio.no | Electron transfer kinetics, double-layer capacitance, diffusion processes, interface properties. nih.gov |

Structure Activity Relationships Sar and Structure Property Relationships Spr of 2,3 Dimethylbenzofuran Derivatives

Influence of Substituent Nature and Position on Reactivity

The reactivity of the 2,3-dimethylbenzofuran scaffold is significantly dictated by the electronic properties and placement of its substituents. The benzofuran (B130515) ring system is subject to electrophilic substitution, and the position of these substitutions is a critical factor.

The synthesis of more complex derivatives often involves the functionalization of precursors. For example, the synthesis of 7-methoxy-2,3-dimethylbenzofuran-5-ol (B1246858) can involve the acid-catalyzed cyclization of a substituted phenol (B47542) precursor. rsc.org Palladium-catalyzed C-H arylation is another modern technique used to install aryl substituents with high efficiency, typically at the C3 position of the benzofuran scaffold. rsc.org The reactivity in these reactions is guided by directing groups, such as the 8-aminoquinoline (B160924) group, which facilitate the formation of a palladacycle intermediate. rsc.org

Impact of Substitution on Biological Activity

The biological profile of benzofuran derivatives is highly sensitive to the nature, position, and stereochemistry of substituents. Modifications to the core structure can dramatically alter pharmacological, herbicidal, and antiproliferative activities.

In the context of 2,3-dihydrobenzofuran (B1216630) derivatives, the presence and configuration of methyl groups can be critical for pharmacological activity. In a study of 2,3-dihydrobenzofuran-7-carboxamides as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, substitution at the 2-position was explored. The introduction of a methyl group at the 2-position of the dihydrobenzofuran scaffold resulted in the racemic compound rac-13a, which showed an IC₅₀ value of 10.44 μM for PARP-1 inhibition. acs.org This was an initial step in probing how substitution at this position affects activity. Further modification, such as adding a fluoro group at the 5-position to create rac-13c, enhanced the potency four-fold (IC₅₀ = 2.45 μM), indicating a synergistic effect between the 2-methyl and 5-fluoro substituents. acs.org

Stereochemistry plays a pivotal role in the interaction between a molecule and its biological target. The resolution of the racemic mixture rac-13c into its individual enantiomers revealed a clear stereochemical preference for PARP-1 inhibition. The (-)-13c enantiomer exhibited an IC₅₀ value of 1.53 μM, making it more than twice as potent as the (+)-13c enantiomer, which had an IC₅₀ of 3.62 μM. acs.org This finding underscores that the specific three-dimensional arrangement of the methyl group at the C-2 chiral center is crucial for optimal binding and inhibition of the PARP-1 enzyme. Similarly, the stereochemistry of O- and N-functionalities on derivatives has been noted as relevant for biological activity in other benzofuran-related compounds. researchgate.net

Certain derivatives of 2,3-dihydro-2,2-dimethylbenzofuran (B1214742) serve as potent herbicides. A study focused on 6-benzofuryl-2-[1-(alkoxyimino)alkyl]-3-hydroxycyclohex-2-en-1-one derivatives, incorporating a 2,3-dihydro-2,2-dimethylbenzofuran moiety, demonstrated significant herbicidal effects. researchgate.netkoreascience.kr The nature of the N-alkoxy group was found to quantitatively affect the herbicidal activity. researchgate.netkoreascience.kr Structure-activity relationship (SAR) analysis indicated that herbicidal selectivity between rice plants and barnyard grass depends on the N-alkoxy groups having a large dipole moment and specific steric properties. researchgate.netkoreascience.kr In another study, a series of N-(2,2-dimethyl-7-alkoxy-2,3-dihydro-benzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides were synthesized and showed excellent selective herbicidal activity against monocotyledonous grasses. researchgate.net This highlights that the alkoxy group attached to the benzofuran ring is a key determinant of herbicidal efficacy and selectivity.

The benzofuran scaffold is a common feature in many compounds with antiproliferative and anticancer properties. nih.govmdpi.comrsc.org SAR studies have elucidated several key principles for designing potent anticancer benzofuran derivatives.

Substitution at C-2 and C-3: Substitutions at the C-2 position of the benzofuran ring with ester or various heterocyclic groups have been found to be crucial for cytotoxic activity. mdpi.com The introduction of a 3,4,5-trimethoxybenzamide (B1204051) group at the 3-position led to the discovery of potent tubulin polymerization inhibitors, with derivative 6g showing significant cytotoxicity against several cancer cell lines and high selectivity over non-tumoral cells. nih.gov

Halogenation: The inclusion of halogen atoms on the N-phenyl ring of benzofuran derivatives is considered beneficial for cytotoxicity, attributed to their hydrophobic and electron-donating characteristics. mdpi.com The position of the halogen is a critical determinant of biological activity. mdpi.com

Hybrid Molecules: Fusing the benzofuran core with other biologically active scaffolds like chalcones, quinazolinone, or benzene-sulfonamide has emerged as a promising strategy. nih.govmdpi.com Benzofuran-chalcone hybrids, for example, have shown potent activity as VEGFR-2 inhibitors. nih.gov Benzene-sulfonamide-based benzofurans have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway. mdpi.com

Amide Derivatives: A series of amide derivatives of 3-methyl-benzofuran-2-carboxylic acid were synthesized and tested for anticancer activity. tandfonline.com Compound 12b, which featured a chloro substituent on an aryl hydrazide moiety, showed very good activity against both A549 (lung) and MCF-7 (breast) cancer cell lines. tandfonline.com

Table 2: Antiproliferative Activity of Selected Benzofuran Derivatives

| Compound Class | Key Structural Feature | Target/Mechanism | Example Activity |

|---|---|---|---|

| Benzofuran-Carboxamide | N-phenethyl carboxamide with morpholinyl substitution | Antiproliferative | IC₅₀ of 1.136 μM (comparable to doxorubicin) mdpi.com |

| Benzofuran-Chalcone | Chalcone moiety fused with benzofuran core | VEGFR-2 Inhibition | IC₅₀ of 5.61 μM (HeLa cells) for compound 4g nih.gov |

| 3-Amidobenzofuran | 3,4,5-trimethoxybenzamide at C-3 | Tubulin Polymerization Inhibition | IC₅₀ of 3.01 μM (MDA-MB-231 cells) for compound 6g nih.gov |